naphthalen-2-yl N,N-diphenylcarbamate
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Overview
Description
Naphthalen-2-yl N,N-diphenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a naphthalene ring substituted at the 2-position with a carbamate group, which is further substituted with two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-2-yl N,N-diphenylcarbamate typically involves the reaction of naphthalen-2-yl isocyanate with diphenylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction proceeds via the nucleophilic attack of the amine on the isocyanate, forming the desired carbamate product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl N,N-diphenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Naphthalen-2-yl N,N-diphenylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of naphthalen-2-yl N,N-diphenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl N-methylcarbamate: Similar structure but with a methyl group instead of diphenyl groups.
Naphthalen-2-yl N-phenylcarbamate: Contains a single phenyl group instead of two.
Naphthalen-2-yl N,N-dimethylcarbamate: Contains two methyl groups instead of phenyl groups.
Uniqueness
Naphthalen-2-yl N,N-diphenylcarbamate is unique due to the presence of two phenyl groups, which can enhance its stability and interaction with molecular targets
Properties
Molecular Formula |
C23H17NO2 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
naphthalen-2-yl N,N-diphenylcarbamate |
InChI |
InChI=1S/C23H17NO2/c25-23(26-22-16-15-18-9-7-8-10-19(18)17-22)24(20-11-3-1-4-12-20)21-13-5-2-6-14-21/h1-17H |
InChI Key |
WDOHWZUTURIIMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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